![molecular formula C14H12FNOS B2962215 N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide CAS No. 90309-32-3](/img/structure/B2962215.png)

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide

Overview

Description

Molecular Structure Analysis

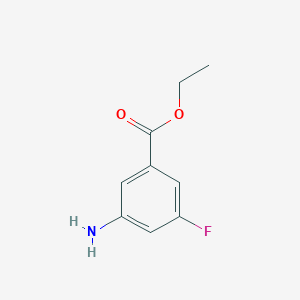

The molecular structure of “N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide” is defined by its molecular formula C14H12FNOS. A similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide, has been studied for its molecular structure, showing near-planarity between the phenyl ring and the pyrimidine ring .Scientific Research Applications

Synthesis and Characterization

- A study by Lahtinen et al. (2014) focused on the synthesis and characterization of sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide. They used various methods like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and others for characterization. Their research also included the evaluation of thermal properties and antimicrobial activities of these compounds (Lahtinen et al., 2014).

Immunomodulating Effects

- Wang et al. (2004) and (1988) studied a compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), demonstrating its ability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. This compound showed potential in enhancing the immune response against tumors (Wang et al., 2004) and in restoring alloreactive cytolytic T-lymphocyte activity in immunocompromised mice (Wang et al., 1988).

Potential in Antiviral Research

- Mary et al. (2020) explored the antiviral potential of a similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, against SARS-CoV-2 protein. Their study included quantum chemical analysis and molecular docking, suggesting its possible use in combating COVID-19 (Mary et al., 2020).

Anticancer Activity

- Ghorab et al. (2015) investigated the cytotoxic activity of various sulfonamide derivatives, including compounds related to N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide. Their research aimed at evaluating these compounds' effectiveness against breast and colon cancer cell lines (Ghorab et al., 2015).

Other Applications

- Studies have also explored the compound's use in the oxidation and fluorination processes (Greaney & Motherwell, 2000) and evaluated its electronic and biological interactions (Bharathy et al., 2021) (Greaney & Motherwell, 2000); (Bharathy et al., 2021).

Mechanism of Action

While the exact mechanism of action for “N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide” is not specified, a related compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been studied for its immunomodulating effects. It was found to augment the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, resulting in a marked increase in tumor cell destruction .

properties

IUPAC Name |

N-[4-(4-fluorophenyl)sulfanylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNOS/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNAJKZSXQPQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2962136.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B2962140.png)

![9-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2962141.png)

![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2962147.png)

![1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2962148.png)

![ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2962153.png)